

# Colistin Monotherapy vs. Combination Therapy: A Comparative Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Colistin

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An objective comparison of clinical trial data on the efficacy and safety of **colistin**-based treatment regimens for multidrug-resistant Gram-negative bacterial infections.

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge in clinical practice, compelling the reintroduction of older antibiotics such as **colistin** as a last-resort treatment. However, the optimal strategy for its use, whether as a monotherapy or in combination with other antimicrobial agents, remains a subject of intensive research. This guide provides a comprehensive comparison of key clinical trials that have evaluated the performance of **colistin** monotherapy against combination therapies in treating severe infections caused by critical pathogens, including *Acinetobacter baumannii*, *Pseudomonas aeruginosa*, and *Klebsiella pneumoniae*.

## Key Clinical Trials Overview

This guide focuses on the findings from three pivotal randomized controlled trials (RCTs) that have significantly contributed to the current understanding of **colistin**-based therapies:

- Durante-Mangoni et al. (2013): This trial compared **colistin** monotherapy with a **colistin**-rifampicin combination for infections caused by extensively drug-resistant (XDR) *Acinetobacter baumannii*.
- AIDA Trial (Paul et al., 2018): This study investigated the efficacy and safety of **colistin** monotherapy versus a **colistin**-meropenem combination in patients with severe infections due to carbapenem-resistant Gram-negative bacteria.

- OVERCOME Trial (Kaye et al., 2022): This international, double-blind, placebo-controlled trial assessed the superiority of **colistin**-meropenem combination therapy over **colistin** monotherapy for pneumonia and bloodstream infections caused by XDR *A. baumannii*, XDR *P. aeruginosa*, and carbapenem-resistant Enterobacterales (CRE).

## Data Presentation: A Comparative Analysis of Clinical Outcomes

The following tables summarize the quantitative data from these key clinical trials, offering a side-by-side comparison of the primary and secondary outcomes.

### Efficacy Outcomes

Trial	Pathogen(s)	Treatment Arms	N	Primary Outcome	Clinical Success/Cure	Microbiological Eradication/Cure
Durante-Mangoni et al.	XDR A. baumannii	Colistin	105	30-day mortality: 43%	-	45.7%
Colistin + Rifampicin	104	30-day mortality: 43%	-	61.5%		
AIDA Trial	Carbapenem-resistant Gram-negative bacteria	Colistin	203	Clinical failure at day 14: 79%	-	-
Colistin + Meropenem	203	Clinical failure at day 14: 72%	-	-		
OVERCOME Trial	XDR A. baumannii, XDR P. aeruginosa, CRE	Colistin Monotherapy	211	28-day mortality: 37%	42%	40%
Colistin + Meropenem	212	28-day mortality: 43%	35%	35%		

## Safety Outcomes: Nephrotoxicity

Trial	Treatment Arms	N	Nephrotoxicity Rate
AIDA Trial	Colistin	203	Not significantly different between arms
Colistin + Meropenem	203	Not significantly different between arms	
OVERCOME Trial	Colistin Monotherapy	211	49% (Acute Kidney Injury)
Colistin + Meropenem	212	52% (Acute Kidney Injury)	

## Experimental Protocols: Methodologies of Key Trials

A detailed understanding of the experimental design is crucial for the interpretation of clinical trial results. Below are the methodologies for the three pivotal studies.

### Durante-Mangoni et al. (Colistin vs. Colistin + Rifampicin)

- Study Design: Multicenter, parallel, randomized, open-label clinical trial.
- Patient Population: 210 patients in intensive care units with life-threatening infections due to XDR *A. baumannii*.
- Inclusion Criteria: Patients with ventilator-associated pneumonia, hospital-acquired pneumonia, or bloodstream infections caused by XDR *A. baumannii*.
- Intervention:
  - Monotherapy Arm: Intravenous **colistin** (2 million international units [MIU] every 8 hours).

- Combination Therapy Arm: Intravenous **colistin** (2 MIU every 8 hours) plus intravenous rifampicin (600 mg every 12 hours).
- Primary Outcome: Overall 30-day mortality.
- Secondary Outcomes: Infection-related death, microbiological eradication, and length of hospitalization.

## AIDA Trial (Colistin vs. Colistin + Meropenem)

- Study Design: Multicenter, investigator-initiated, open-label, randomized controlled superiority trial.
- Patient Population: Patients with hospital-associated pneumonia, ventilator-associated pneumonia, bloodstream infections, or urosepsis caused by carbapenem-resistant Gram-negative bacteria.
- Intervention:
  - Monotherapy Arm: Intravenous **colistin**.
  - Combination Therapy Arm: Intravenous **colistin** plus meropenem.
- Primary Outcome: Treatment success at day 14, defined as survival, hemodynamic stability, stable or improved respiratory status for pneumonia patients, microbiological cure for bacteremia patients, and stability or improvement of the Sequential Organ Failure Assessment (SOFA) score.
- Secondary Outcomes: 14-day and 28-day mortality, and other clinical and safety outcomes.

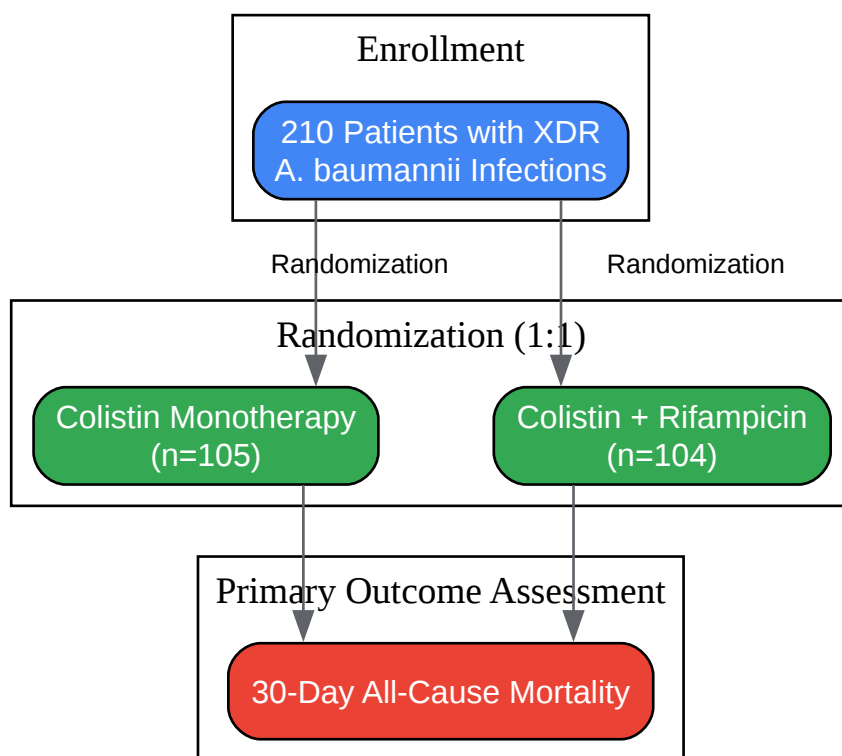
## OVERCOME Trial (Colistin vs. Colistin + Meropenem)

- Study Design: International, randomized, double-blind, placebo-controlled trial.
- Patient Population: 423 eligible patients with pneumonia and/or bloodstream infections caused by XDR *A. baumannii*, XDR *P. aeruginosa*, or CRE.
- Intervention:

- Monotherapy Arm: Intravenous **colistin** (5 mg/kg loading dose, followed by 1.67 mg/kg every 8 hours) plus a matching placebo.
- Combination Therapy Arm: Intravenous **colistin** (5 mg/kg loading dose, followed by 1.67 mg/kg every 8 hours) plus intravenous meropenem (1000 mg every 8 hours).
- Primary Outcome: 28-day mortality.
- Secondary Outcomes: Clinical failure and microbiological cure.

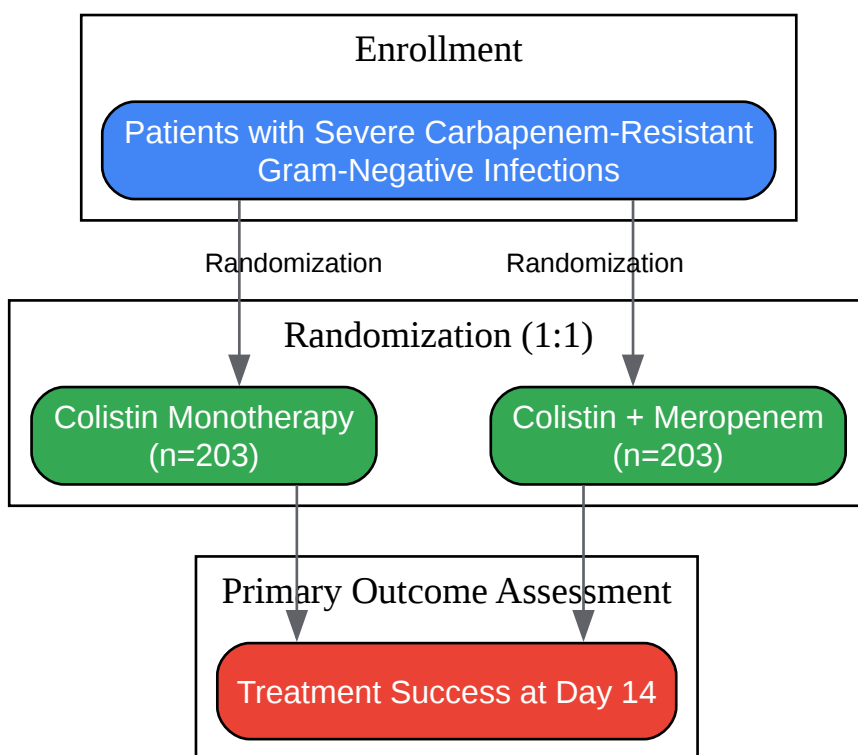
## Visualizing Trial Workflows

The following diagrams illustrate the logical flow of patient participation in these key clinical trials.



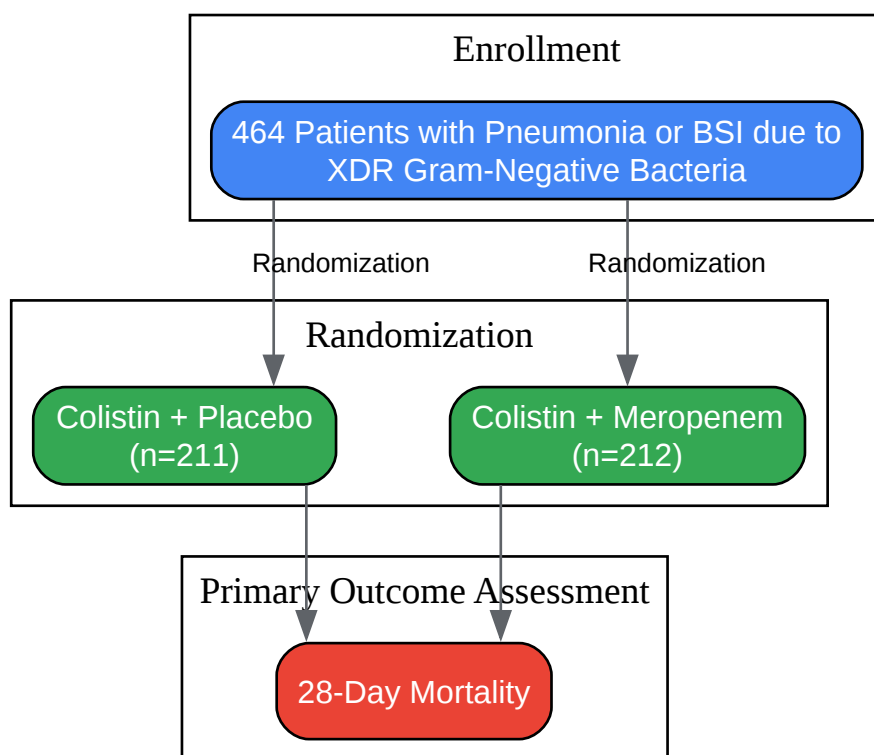
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*Workflow of the Durante-Mangoni et al. trial.*



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*Workflow of the AIDA trial.*



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*Workflow of the OVERCOME trial.*

## Conclusion

The evidence from these major clinical trials suggests that for severe infections caused by MDR Gram-negative bacteria, particularly *Acinetobacter baumannii*, combination therapy with agents like rifampicin or meropenem does not consistently demonstrate superiority over **colistin** monotherapy in terms of mortality. The OVERCOME trial, a large, double-blind, placebo-controlled study, found no significant difference in 28-day mortality between the **colistin** monotherapy and **colistin**-meropenem combination therapy groups. Similarly, the AIDA trial did not show a significant benefit of adding meropenem to **colistin** for clinical success at day 14. The trial by Durante-Mangoni and colleagues also reported no difference in 30-day mortality between **colistin** monotherapy and a **colistin**-rifampicin combination, although a higher rate of microbiological eradication was observed in the combination arm.

Safety profiles, particularly concerning nephrotoxicity, also did not show a significant difference between monotherapy and combination therapy in the AIDA and OVERCOME trials. These

findings underscore the complexity of treating MDR infections and highlight the need for continued research to identify optimal therapeutic strategies, potentially including novel agents and alternative combination regimens. For researchers and drug development professionals, these trials provide a critical foundation for designing future studies to improve outcomes for patients with these challenging infections.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)